4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It is also known as TAK-285 and is a potent inhibitor of HER2 (human epidermal growth factor receptor 2) tyrosine kinase, which is a protein that is overexpressed in many types of cancer.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide involves the inhibition of HER2 tyrosine kinase. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. The inhibition of HER2 also leads to the activation of apoptotic pathways, which results in the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide are primarily related to its inhibition of HER2 tyrosine kinase. This leads to the inhibition of cell growth and proliferation, as well as the activation of apoptotic pathways. TAK-285 has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide in lab experiments is its potency as a HER2 tyrosine kinase inhibitor. This makes it a valuable tool for studying the role of HER2 in cancer growth and proliferation. However, one limitation of using TAK-285 is its specificity for HER2, which may limit its usefulness in studying other signaling pathways that are involved in cancer.
Future Directions
There are several future directions for research involving 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide. One area of research is the development of more potent and selective HER2 inhibitors that may be more effective in treating cancer. Another area of research is the investigation of the potential use of TAK-285 in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, the use of TAK-285 in the treatment of other diseases that involve HER2 overexpression, such as heart disease, may also be an area of future research.
Synthesis Methods
The synthesis of 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide is a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 2-amino-5-ethoxybenzoate to form the intermediate compound. This intermediate is then reacted with N-(2-methoxyethyl)-p-toluenesulfonamide in the presence of a catalyst to yield the final product.
Scientific Research Applications
The main application of 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide is in the field of cancer research. It has been shown to be a potent inhibitor of HER2 tyrosine kinase, which is overexpressed in many types of cancer, including breast, ovarian, and gastric cancers. TAK-285 has been found to be effective in inhibiting the growth and proliferation of cancer cells both in vitro and in vivo.
properties
IUPAC Name |
4-chloro-N-[2-ethoxy-5-(2-methoxyethylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-3-26-17-9-8-15(27(23,24)20-10-11-25-2)12-16(17)21-18(22)13-4-6-14(19)7-5-13/h4-9,12,20H,3,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZGLOFSMWTCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-ethoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.